molecular formula C12H9F3O3 B14042002 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol

6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol

Cat. No.: B14042002
M. Wt: 258.19 g/mol
InChI Key: BQVDPNXAQFNVKE-UHFFFAOYSA-N
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Description

6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol is a chemical compound with the molecular formula C12H9F3O3. It is known for its unique structure, which includes both methoxy and trifluoromethoxy groups attached to a naphthalene ring.

Preparation Methods

The synthesis of 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Naphthalene Derivative Preparation: The process begins with the preparation of a naphthalene derivative, which is then functionalized to introduce the methoxy group at the 6-position.

Chemical Reactions Analysis

6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit key enzymes involved in bacterial fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane synthesis, leading to bacterial cell death . Molecular docking studies have shown that this compound can effectively bind to the active site of these enzymes, highlighting its potential as a novel antibacterial agent .

Comparison with Similar Compounds

6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol can be compared with other naphthalene derivatives that possess similar functional groups. Some similar compounds include:

    6-Methoxy-2-naphthol: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    3-Trifluoromethoxy-2-naphthol: This compound lacks the methoxy group at the 6-position, which can influence its reactivity and applications.

    6-Methoxy-3-(trifluoromethyl)naphthalene:

The presence of both methoxy and trifluoromethoxy groups in this compound makes it unique, providing a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C12H9F3O3

Molecular Weight

258.19 g/mol

IUPAC Name

6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol

InChI

InChI=1S/C12H9F3O3/c1-17-9-3-2-7-5-10(16)11(6-8(7)4-9)18-12(13,14)15/h2-6,16H,1H3

InChI Key

BQVDPNXAQFNVKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1)O)OC(F)(F)F

Origin of Product

United States

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